molecular formula C12H11ClN2 B1425718 4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine CAS No. 1256638-68-2

4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine

Cat. No. B1425718
M. Wt: 218.68 g/mol
InChI Key: GJEZOIIZYPYWKW-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine” can be represented by the SMILES string ClC1=NC=CC(C2=CC=CC(C)=C2)=N1 . The InChI code is 1S/C11H9ClN2/c1-8-3-2-4-9(7-8)10-5-6-13-11(12)14-10/h2-7H,1H3 .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The study of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its isostructural analogs revealed significant insights into their crystal and molecular structures. The pyrimidine rings in these compounds are planar, but the substituent atoms show notable displacements from this plane, indicating polarization of electronic structures. The compounds are linked into sheets by N-H...N and N-H...O hydrogen bonds, forming centrosymmetric rings. This research highlights the importance of understanding the isostructural nature of pyrimidine derivatives and their hydrogen bonding patterns, which are crucial for designing molecules with desired properties (Trilleras et al., 2009).

Anti-inflammatory and Analgesic Potential

Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities. The nature of the substituent on the pyrimidine ring played a significant role in determining the biological activities. Specifically, derivatives with chlorophenyl substitution exhibited potent anti-inflammatory and analgesic effects, suggesting the potential of pyrimidine derivatives in medicinal chemistry for developing new therapeutic agents (Muralidharan et al., 2019).

Nonlinear Optical Properties

The study on thiopyrimidine derivatives, including those with 4-chloro-2-methyl-6-(3-methylphenyl)pyrimidine structures, explored their electronic, linear, and nonlinear optical properties. The research demonstrated that these compounds exhibit considerable nonlinear optical (NLO) activity, making them promising candidates for applications in optoelectronics and high-technology fields (Hussain et al., 2020).

Synthesis of Anticancer Drug Intermediates

The synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, an important intermediate for small molecule anticancer drugs, was optimized. This work established a rapid synthetic method for such compounds, contributing to the development of new anticancer therapies (Zhou et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyrimidines and their derivatives have a wide range of pharmacological effects, which makes them a promising area for future research . The development of new pyrimidines as anti-inflammatory agents is suggested . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-chloro-2-methyl-6-(3-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZOIIZYPYWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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